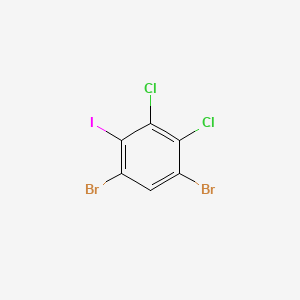

4,6-Dibromo-2,3-dichloroiodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,6-Dibromo-2,3-dichloroiodobenzene” is a chemical compound . It contains a total of 12 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered ring and multiple bonds . Detailed structural analysis would require more specific data or computational chemistry methods.Chemical Reactions Analysis

While specific reactions involving “this compound” are not detailed in the available literature, compounds with similar structures are often involved in halogenation reactions .Scientific Research Applications

Electronic Structure and Spectroscopy

One area of application is in the investigation of electronic structures and spectroscopic properties of halogenated compounds. For instance, Novák and Kovač (2006) explored the electronic structure of isomeric dichloroiodobenzenes through photoelectron spectroscopy, providing insights into the effects of halogen substitution on benzene rings, which can be related to compounds like 4,6-Dibromo-2,3-dichloroiodobenzene (Novák & Kovač, 2006).

Synthetic Chemistry and Catalysis

In synthetic chemistry, halogenated benzenes are pivotal in the development of new reactions and materials. Yusubov, Drygunova, and Zhdankin (2004) demonstrated the use of dichloroiodobenzene derivatives as recyclable hypervalent iodine reagents for the halomethoxylation of unsaturated compounds, showcasing the role of such compounds in facilitating versatile chemical transformations (Yusubov, Drygunova, & Zhdankin, 2004).

Material Science and Photovoltaics

In material science, particularly in the development of solar cell technologies, halogenated benzenes have been used to modify hole-transporting materials to enhance the photovoltaic performance of perovskite solar cells. Lee et al. (2014) investigated a dichlorobenzene-functionalized hole-transporting material, showing improved efficiency in perovskite solar cells, highlighting the potential applications of halogenated benzene derivatives in renewable energy technologies (Lee et al., 2014).

Environmental Studies

From an environmental perspective, the study of halogenated benzenes can provide valuable information on the mechanisms of pollutant formation and degradation. Research on the catalytic oxidation of dichlorobenzene, for example, can shed light on the processes involved in the removal of toxic compounds from the environment, as explored by Krishnamoorthy, Rivas, and Amiridis (2000) (Krishnamoorthy, Rivas, & Amiridis, 2000).

Mechanism of Action

Mode of Action

Halogenated compounds are generally known for their electrophilic nature, which allows them to form covalent bonds with biological macromolecules, altering their function .

Biochemical Pathways

Halogenated compounds can potentially disrupt various cellular processes, including signal transduction, gene expression, and enzymatic activity, due to their reactivity with biological macromolecules .

Pharmacokinetics

Their metabolism often involves enzymatic reactions that aim to increase their polarity for easier excretion .

Result of Action

The reactivity of halogenated compounds with biological macromolecules can lead to various cellular responses, including altered protein function, dna damage, and potential cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,5-dibromo-2,3-dichloro-4-iodobenzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, the compound’s lipophilic nature means that its bioavailability and action can be influenced by the lipid content of the environment .

properties

IUPAC Name |

1,5-dibromo-2,3-dichloro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2Cl2I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYVVDBWSTZHLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)I)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2Cl2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)

![L-[1-13C]xylose](/img/structure/B584054.png)

![D-[2-13C]xylose](/img/structure/B584055.png)

![L-[2-13C]Xylose](/img/structure/B584058.png)